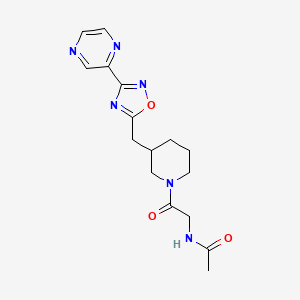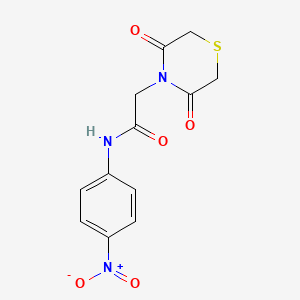
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with potential biological activities, which can provide insights into the chemical behavior and properties of similar compounds. For instance, paper discusses 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with antifungal properties, indicating that morpholinyl-acetamides can be potent biological agents. Paper describes the synthesis of thiazolidin-5-yl acetamides with antioxidant and anti-inflammatory activities, suggesting that acetamide derivatives can be tailored for specific therapeutic effects.
Synthesis Analysis
The synthesis of related compounds is detailed in paper , where a quinolinyl-prop-1-ynyl acetamide is synthesized via Sonogashira cross-coupling, a method that could potentially be adapted for the synthesis of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide". The synthesis of nickel and copper complexes with acetamide derivatives is reported in paper , indicating that acetamide compounds can form stable complexes with metals, which could be relevant for the synthesis of metal-based drugs or catalysts.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides crystal structures of a diphenyl acetamide derivative and its nickel complex, showing that the ligands coordinate in a bidentate fashion to the metal. This information is valuable for understanding how "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" might interact with metal ions or proteins at the molecular level.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide", but they do discuss the reactivity of similar compounds. For example, paper explores the bioactivation and detoxification pathways of nitrophenyl acetamide derivatives, which could be relevant for understanding the metabolic fate and potential bioactivity of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" are not directly reported, the properties of similar compounds can provide insights. The stability, solubility, and reactivity of acetamide derivatives are influenced by their substituents, as seen in paper , where the introduction of gem-dimethyl groups improved plasmatic stability. These findings could help predict the behavior of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Bioactive Applications
Antifungal and Antimicrobial Agents : Some derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown promising antifungal activity against Candida species and molds. These compounds were identified for their potent fungicidal properties and optimized for plasmatic stability and broad antifungal activity against various fungi species, including molds and dermatophytes. This suggests potential applications in developing new antifungal medications (Bardiot et al., 2015).
Antioxidant and Anti-inflammatory Properties : Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activity. Compounds within this series demonstrated good antioxidant activity in assays, suggesting their utility in therapeutic applications requiring antioxidant properties (Koppireddi et al., 2013).
Synthesis and Characterization
- Synthetic Pathways : Research on the synthesis and characterization of related compounds, such as nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide, provides insights into the chemical properties and potential applications of these compounds in coordination chemistry and materials science. These studies detail the structural aspects and properties of the synthesized complexes, indicating their relevance in developing materials with specific chemical properties (Mansuroğlu et al., 2008).
Biological Activity and Potential Applications
- Anticancer Activity : Compounds with structural similarities have been investigated for their anticancer activity. For instance, the regioselective cyclocondensation of certain cyclohexanones with cyanothioacetamide led to compounds with moderate to strong activity against pancreatic cancer and lung carcinoma cell lines, suggesting the potential of these compounds in cancer therapy (Sayed et al., 2022).
properties
IUPAC Name |
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c16-10(5-14-11(17)6-21-7-12(14)18)13-8-1-3-9(4-2-8)15(19)20/h1-4H,5-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFOIKOPTKWODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

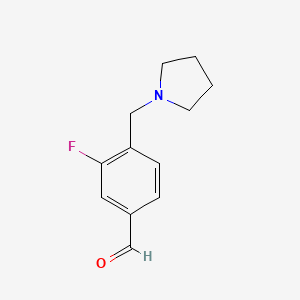

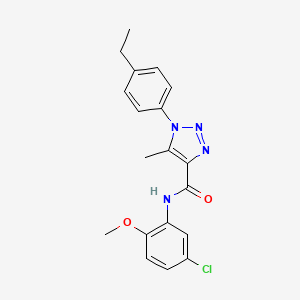
![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
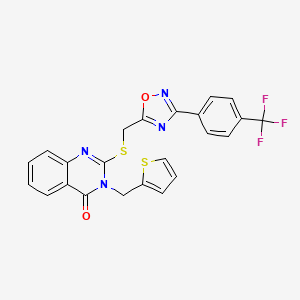
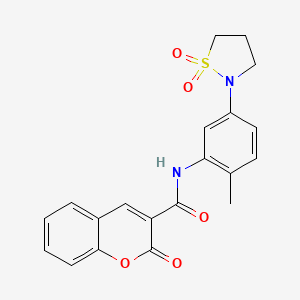
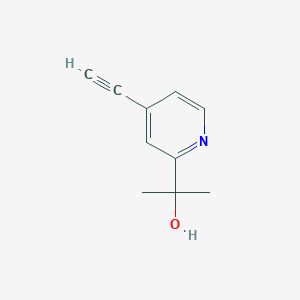
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)
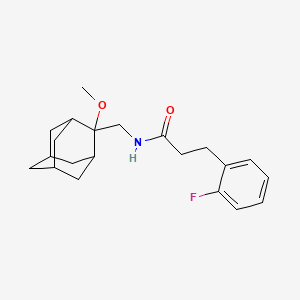
![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)
